molecular formula C13H25ClN2O2 B13520122 tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride

Cat. No.: B13520122
M. Wt: 276.80 g/mol
InChI Key: ZYQDJKCPUHQZSP-AELSBENASA-N
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Description

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopentapyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by the introduction of the tert-butyl group and the aminomethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl substituted hetero-donor compounds, such as tert-butyl (3aS,6R,6aS)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate .

Uniqueness

The uniqueness of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1

InChI Key

ZYQDJKCPUHQZSP-AELSBENASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1CN.Cl

Origin of Product

United States

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